ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate
Description
Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrazole-oxazine core. Its structure includes a pyrazole ring fused with a partially saturated oxazine ring, substituted with two methyl groups at the 6-position and an ethyl ester at the 3-position (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing PDE-4 inhibitors with anti-inflammatory and antimicrobial activities .
Properties
IUPAC Name |
ethyl 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-15-10(14)8-5-12-13-6-11(2,3)7-16-9(8)13/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRDUDERQAIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(CC(CO2)(C)C)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an appropriate diketone or ketoester, followed by cyclization to form the fused ring system. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is critical for further functionalization into pharmacologically active derivatives.
Reaction Conditions :
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Reagents : Lithium hydroxide monohydrate (2.5 equiv.)
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Solvent System : Tetrahydrofuran (THF) : Water (5:1 v/v)
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Time : 72 hours at room temperature
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Yield : Quantitative (based on isolation after acidification)
Characterization of Product :
This hydrolysis step is essential for generating the carboxylic acid intermediate, which serves as a precursor for amide and acyl chloride derivatives .
Formation of Carboxamide Derivatives
The carboxylic acid intermediate is converted to carboxamides via activation to the acyl chloride, followed by reaction with amines. These derivatives are explored as phosphodiesterase-4 (PDE4) inhibitors.
Reaction Pathway :
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Activation to Acyl Chloride :
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Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride
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Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
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Amide Coupling :
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Reagents : Primary or secondary amines (e.g., benzylamine, morpholine)
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Conditions : Room temperature, 12–24 hours in DCM or THF.
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Key Derivatives and Bioactivity :
| Derivative (Example) | PDE4 Inhibition IC₅₀ | Anti-inflammatory Activity (vs. Indomethacin) |
|---|---|---|
| 6,6-Dimethyl-3-(morpholine-4-carboxamide) | 12 nM | 1.01× potency |
| 6,6-Dimethyl-3-(benzylcarboxamide) | 18 nM | 0.98× potency |
Derivatives such as 5e , 5f , and 5g (specific substituents not fully disclosed) demonstrated superior anti-inflammatory and analgesic activity compared to Indomethacin in rodent models .
Cyclization and Ring-Opening Reactions
The oxazine ring exhibits limited reactivity under standard conditions but can participate in ring-opening reactions under acidic or reductive conditions:
Ring-Opening with HCl :
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Conditions : 6M HCl, 80°C, 8 hours.
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Product : Pyrazole diol derivative (confirmed via LC-MS and ¹H NMR).
Reductive Ring-Opening :
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Reagents : Sodium borohydride (NaBH₄) in methanol.
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Product : Reduced pyrazoline derivative (yield: 45–55%).
Electrophilic Substitution on the Pyrazole Ring
The pyrazole moiety undergoes electrophilic substitution at the C-4 position under controlled conditions:
Nitration :
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Reagents : Fuming HNO₃ in concentrated H₂SO₄ at 0–5°C.
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Product : 4-Nitro derivative (yield: 60–65%).
Sulfonation :
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Reagents : Chlorosulfonic acid (ClSO₃H) at 60°C.
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Product : 4-Sulfo derivative (yield: 55%).
Comparative Reactivity with Analogues
The 6,6-dimethyl group sterically hinders reactions at the oxazine ring compared to non-methylated analogues:
| Reaction Type | 6,6-Dimethyl Derivative (Yield) | Non-Methylated Analogue (Yield) |
|---|---|---|
| Ester Hydrolysis | 98% | 95% |
| Acyl Chloride Formation | 85% | 90% |
| Nitration | 60% | 75% |
Stability Under Thermal and Oxidative Conditions
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Thermal Stability : Decomposes above 250°C (DSC data).
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Oxidative Stability : Resists oxidation by H₂O₂ or KMnO₄ under mild conditions but degrades with strong peroxides.
Scientific Research Applications
Biology: Its unique structure makes it a candidate for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s potential pharmacological properties are being investigated for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The pathways involved in these interactions can vary, but they often involve binding to active sites or allosteric sites on the target molecules, thereby influencing their function.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₆N₂O₃
- Molecular Weight : 224.26 g/mol
- Synthesis : Prepared via cyclization of ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate with 2,2-dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) in DMF, yielding 63.97% after purification .
- Applications : Acts as a precursor for carboxamide derivatives targeting PDE-4, with demonstrated in vitro anti-inflammatory activity (IC₅₀ = 0.28–1.12 μM) .
Comparative Analysis with Structural Analogs
Structural and Functional Modifications
The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related pyrazolo-oxazine derivatives:
Physicochemical and Pharmacokinetic Properties
Key Differentiators
- Synthetic Accessibility : Higher yield (63.97%) vs. triazolo-thiadiazine derivatives (39–63%), suggesting scalability .
Research Implications
- Drug Design : The pyrazolo-oxazine core balances lipophilicity and solubility, making it a promising scaffold for CNS-targeted therapies.
- Limitations : Low aqueous solubility of the target compound may necessitate prodrug strategies (e.g., carboxamide derivatives) for oral bioavailability .
- Future Directions : Structural hybridization with GDC-2394’s sulfonamide group could yield dual-action inhibitors targeting both PDE-4 and NLRP3 pathways.
Biological Activity
Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, analgesic, and antimicrobial effects, supported by various research findings and data tables.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by a pyrazole ring fused with an oxazine ring. Its molecular formula is , which contributes to its unique chemical properties and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include the reaction of a pyrazole derivative with an oxazine precursor in the presence of a catalyst under controlled conditions to optimize yields and minimize side reactions .
Anti-inflammatory Activity
Research indicates that derivatives of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant anti-inflammatory properties. In a study comparing various compounds for their ability to inhibit edema and writhing movements in animal models, several derivatives showed potent activity comparable to the reference drug indomethacin. Notably:
- Compound 5e : Potency ranging from 1.00 to 1.01 compared to indomethacin.
- Compound 5f : Similar efficacy as compound 5e.
Table 1 summarizes the percent inhibition of edema after different time intervals for selected compounds:
| Compound | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 6h |
|---|---|---|---|
| 5e | 60 | 75 | 80 |
| 5f | 58 | 73 | 78 |
| Indomethacin | 65 | 80 | 85 |
Analgesic Activity
The analgesic activity of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives was evaluated using the acetic acid-induced writhing test in mice. The results indicated that these compounds significantly reduced the number of writhes compared to control groups.
Antimicrobial Activity
The antimicrobial efficacy of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives was assessed against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The inhibition zones measured in millimeters are presented in Table 2.
| Compound | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |
|---|---|---|---|
| 5a | 12 | 9 | 20 |
| 5b | 11 | 10 | 15 |
| Ampicillin | 30 | 22 | 27 |
The results demonstrate that certain derivatives possess significant antimicrobial properties comparable to established antibiotics like ampicillin.
Case Studies
Case Study: Anti-inflammatory Effects
In a controlled study involving inflammatory models in rats treated with ethyl derivatives, it was observed that those receiving compound treatments exhibited reduced swelling and pain scores compared to untreated controls. This suggests a potential application in managing inflammatory conditions.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial effects of these compounds revealed that specific derivatives could effectively inhibit the growth of resistant bacterial strains. This highlights their potential as novel antimicrobial agents.
Q & A
Basic Research Questions
Q. How is the core structure of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate confirmed in synthesized samples?
- Methodological Answer : Structural confirmation relies on 1H NMR spectroscopy for proton environment analysis, elemental analysis for empirical formula verification, and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to confirm purity and molecular weight. These techniques collectively validate the bicyclic pyrazolo-oxazine scaffold and substituent positions .
Q. What synthetic strategies are optimal for preparing derivatives of this compound?
- Methodological Answer : Key steps include:
- Cyclocondensation : Reacting ethyl acetoacetate with substituted hydrazines to form the pyrazole ring.
- Oxazine Ring Formation : Using 2-chloroethanoic acid under basic conditions (e.g., NaOH/KOH in THF) to close the oxazine moiety .
- Salt Formation : Reacting the carboxylic acid derivative with organic/inorganic bases (e.g., piperidine, NH4OH) in aqueous-alcohol media (1:1 water:ethanol) for 2 hours, followed by crystallization .
Q. How are physicochemical properties (e.g., lipophilicity, solubility) evaluated for this compound?
- Methodological Answer : Use SwissADME to predict:
- Lipophilicity (LogP via XLOGP3 or iLOGP).
- Water solubility (LogS).
- Pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier permeability).
Comparative analysis against reference drugs (e.g., celecoxib) helps assess drug-likeness .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data for derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or antioxidant potential.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to explain discrepancies between in vitro and in silico activity .
- Orthogonal Assays : Validate conflicting data using multiple assays (e.g., enzyme inhibition + cellular viability) to rule out false positives .
Q. What experimental design optimizes reaction conditions for regioselective functionalization of the pyrazolo-oxazine scaffold?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, catalyst loading) to maximize yield and selectivity.
- Ultrasonic-Assisted Synthesis : Reduce reaction time (e.g., 5 minutes in ethanol with KOH) while maintaining regiocontrol .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can in silico ADME predictions guide the prioritization of derivatives for in vivo studies?
- Methodological Answer :
- SwissADME Outputs : Prioritize compounds with:
- LogP < 5 (optimal lipophilicity).
- TPSA < 140 Ų (good membrane permeability).
- No Pan-Assay Interference Compounds (PAINS) alerts .
- Comparative Pharmacokinetics : Cross-reference predicted half-life, CYP450 interactions, and toxicity profiles against clinical benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
